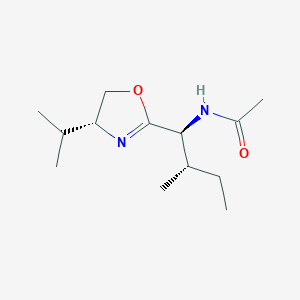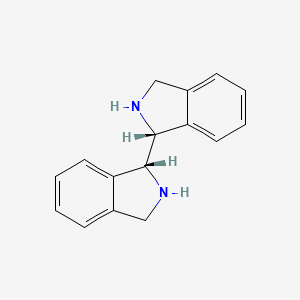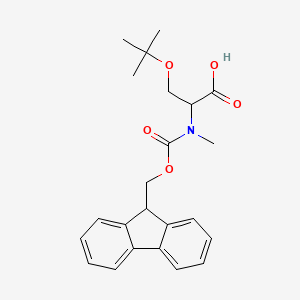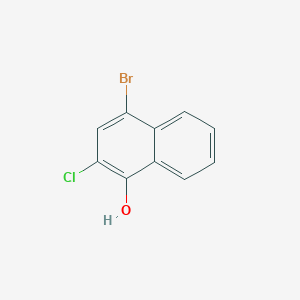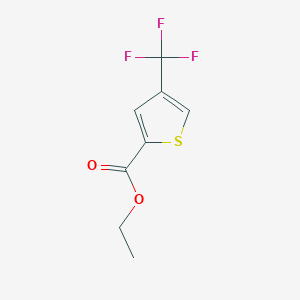
Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate is an organic compound featuring a thiophene ring substituted with an ethyl ester group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest due to its unique electronic properties imparted by the trifluoromethyl group, making it valuable in various fields such as material science, pharmaceuticals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal–Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiophene derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Mécanisme D'action
The mechanism of action of Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 4-methylthiophene-2-carboxylate: Lacks the trifluoromethyl group, resulting in different electronic properties.
Ethyl 4-chlorothiophene-2-carboxylate: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic properties, making it more suitable for applications requiring high electron-withdrawing capacity and enhanced stability.
Propriétés
Formule moléculaire |
C8H7F3O2S |
|---|---|
Poids moléculaire |
224.20 g/mol |
Nom IUPAC |
ethyl 4-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H7F3O2S/c1-2-13-7(12)6-3-5(4-14-6)8(9,10)11/h3-4H,2H2,1H3 |
Clé InChI |
IFFPDAKXERAUCS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CS1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


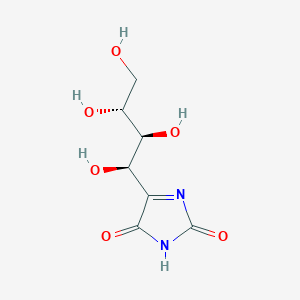
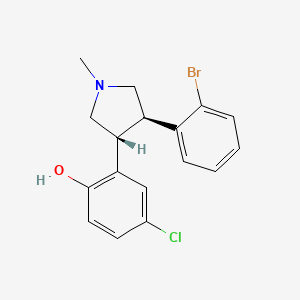

![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
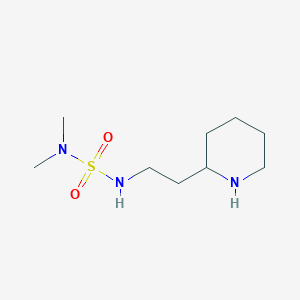
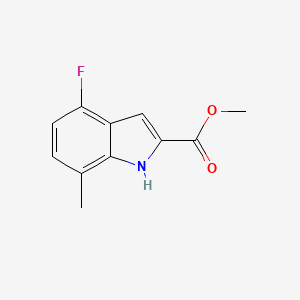
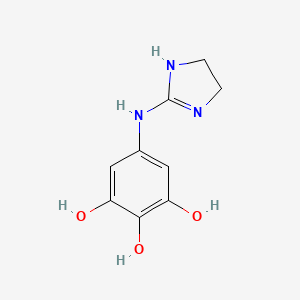


![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
